molecular formula C14H28O2Si B13194835 2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde

2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde

Cat. No.: B13194835
M. Wt: 256.46 g/mol
InChI Key: VAPNJVDUXKBVGN-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is a versatile organic compound widely used in synthetic chemistry. It is known for its ability to act as both an aldol donor and acceptor, making it a valuable reagent in various stereocontrolled reactions. The compound’s unique structure, featuring a tert-butyldimethylsilyl group, enhances its stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde typically involves the following steps:

    Formation of the tert-butyldimethylsilyl ether: This step involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at room temperature.

    Cyclobutylation: The next step involves the formation of the cyclobutyl ring. This can be achieved through a cycloaddition reaction or by using a cyclobutyl halide in the presence of a strong base.

    Introduction of the acetaldehyde group: The final step involves the oxidation of the primary alcohol to form the acetaldehyde group. This can be achieved using mild oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tetra-n-butylammonium fluoride, imidazole.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is extensively used in synthetic glycobiology. It serves as a key reagent in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . The compound’s ability to act as both an aldol donor and acceptor makes it invaluable in the stereocontrolled production of erythrose and other important intermediates.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in aldol reactions. The tert-butyldimethylsilyl group enhances the stability of the intermediate species formed during these reactions, allowing for greater control over stereochemistry. The molecular targets and pathways involved include various enzymes and proteins that facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
  • 3-(Tert-butyldimethylsiloxy)propionaldehyde

Uniqueness

2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is unique due to its cyclobutyl ring structure, which imparts additional steric hindrance and stability compared to similar compounds. This makes it particularly useful in reactions requiring high stereocontrol and stability.

Properties

Molecular Formula

C14H28O2Si

Molecular Weight

256.46 g/mol

IUPAC Name

2-[1-[tert-butyl(dimethyl)silyl]oxy-3,3-dimethylcyclobutyl]acetaldehyde

InChI

InChI=1S/C14H28O2Si/c1-12(2,3)17(6,7)16-14(8-9-15)10-13(4,5)11-14/h9H,8,10-11H2,1-7H3

InChI Key

VAPNJVDUXKBVGN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CC=O)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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